Ngp-msh

Description

Contextualizing Ngp-msh within the Melanocortin Peptide Family

The melanocortin system is a crucial signaling pathway involved in a wide array of physiological processes. This system comprises melanocortin peptides, their receptors, and associated accessory proteins. The peptides, including adrenocorticotropic hormone (ACTH), α-MSH, β-MSH, and γ-MSH, are all derived from a common precursor protein, pro-opiomelanocortin (POMC). nih.govnih.gov

These peptides exert their effects by binding to and activating five distinct melanocortin receptors (MC1R through MC5R), which are G protein-coupled receptors expressed in various tissues throughout the body. bachem.com The activation of these receptors regulates functions as diverse as skin pigmentation, steroid production, energy homeostasis, and inflammation. bachem.com this compound, as a synthetic analogue of α-MSH, acts as a powerful agonist at most of these receptors, with the notable exception of MC2R, which is selectively activated by ACTH. genscript.com

Historical Perspective on Peptide Modifications for Enhanced Biological Activity

The journey to develop more robust and effective peptide-based compounds is a long-standing endeavor in medicinal chemistry. Native peptides often face limitations in research and therapeutic applications due to their short biological half-life, susceptibility to enzymatic degradation, and potential for rapid clearance from the body. To overcome these challenges, scientists have developed a variety of modification strategies.

Historically, these modifications have included:

Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers or with unnatural amino acids to hinder recognition by proteases.

N- and C-Terminal Modifications: Capping the ends of the peptide chain, for instance, through N-terminal acetylation and C-terminal amidation, to protect against exopeptidases.

Cyclization: Creating a cyclic peptide structure to introduce conformational rigidity and improve stability.

PEGylation: Attaching polyethylene glycol (PEG) chains to increase the peptide's size and solubility, thereby prolonging its circulation time.

The development of this compound is a prime example of successful peptide modification. The key alterations from the native α-MSH sequence involve the substitution of the methionine at position 4 with norleucine (Nle) and the L-phenylalanine at position 7 with its D-isomer (D-Phe). The norleucine substitution addresses the susceptibility of methionine to oxidation, while the D-phenylalanine substitution significantly enhances the peptide's resistance to enzymatic cleavage, leading to a more stable and potent molecule. nih.gov

Significance of this compound in Peptide Science Research

This compound has proven to be an indispensable tool in the field of peptide science and pharmacology. Its enhanced stability and potency make it a reliable agent for investigating the complex roles of the melanocortin system. Researchers utilize this compound to explore the downstream effects of sustained melanocortin receptor activation in various physiological and pathological models.

One of the primary applications of this compound is in structure-activity relationship (SAR) studies. By serving as a stable and potent template, researchers can synthesize fragments and further analogues of this compound to identify the minimal amino acid sequences required for receptor binding and activation. nih.gov For instance, studies have used this compound to determine that the core tetrapeptide sequence His-DPhe-Arg-Trp is a critical motif for agonist activity at the melanocortin-4 receptor (MC4R). nih.gov

Furthermore, this compound is instrumental in preclinical research across various domains. It has been employed in studies related to:

Neurodegenerative Disorders: Investigating the potential neuroprotective effects of melanocortin receptor stimulation in models of Alzheimer's disease. researchgate.netnih.govmanchester.ac.ukfrontiersin.org

Ischemic Injury: Examining its ability to confer protection against tissue damage in models of cardiac and cerebral ischemia. nih.gov

Immunomodulation: Exploring its role in modulating the activity of immune cells, such as dendritic cells. nih.govmanchester.ac.uk

Metabolic Regulation: Studying its effects on energy homeostasis and food intake, primarily through its potent agonism at the MC4R.

The consistent and reproducible results obtained with this compound have significantly advanced our understanding of the melanocortin system's involvement in health and disease.

Research Findings: Binding Profile of this compound

The efficacy of this compound as a research tool is rooted in its high affinity for several of the melanocortin receptors. The following table provides a summary of its binding affinities (Ki) and potencies (EC50) at human melanocortin receptors, demonstrating its profile as a potent, non-selective agonist for MC1R, MC3R, MC4R, and MC5R.

| Receptor | Binding Affinity (Ki) in nM | Potency (EC50) in nM |

| MC1R | 0.085 | 0.5 |

| MC3R | 0.4 | Not specified |

| MC4R | 3.8 | 0.28 |

| MC5R | 5.1 | Not specified |

Data sourced from multiple studies and presented for comparative purposes. Ki and EC50 values can vary between different experimental assays and conditions. researchgate.netcaymanchem.com

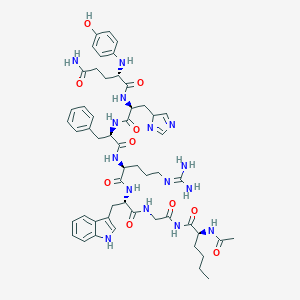

Structure

2D Structure

Properties

CAS No. |

130333-59-4 |

|---|---|

Molecular Formula |

C53H69N15O10 |

Molecular Weight |

1076.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-acetamidohexanoyl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-2-(4-hydroxyanilino)pentanediamide |

InChI |

InChI=1S/C53H69N15O10/c1-3-4-14-39(62-31(2)69)50(76)68-46(72)29-60-47(73)43(25-33-27-59-38-15-9-8-13-37(33)38)66-48(74)40(16-10-23-58-53(55)56)64-51(77)42(24-32-11-6-5-7-12-32)65-52(78)44(26-35-28-57-30-61-35)67-49(75)41(21-22-45(54)71)63-34-17-19-36(70)20-18-34/h5-9,11-13,15,17-20,27-28,30,35,39-44,59,63,70H,3-4,10,14,16,21-26,29H2,1-2H3,(H2,54,71)(H,60,73)(H,62,69)(H,64,77)(H,65,78)(H,66,74)(H,67,75)(H4,55,56,58)(H,68,72,76)/t35?,39-,40-,41-,42+,43-,44-/m0/s1 |

InChI Key |

IAMUXBVVHDUNHK-AOOVVNKTSA-N |

SMILES |

CCCCC(C(=O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)N)NC5=CC=C(C=C5)O)NC(=O)C |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CCC(=O)N)NC5=CC=C(C=C5)O)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)N)NC5=CC=C(C=C5)O)NC(=O)C |

Synonyms |

Ac-4-Nle-5-Glu(GBH)-7-Phe-alpha-MSH(4-10)-NH2 alpha-MSH (4-10)amide, acetyl-norleucyl(4)-glutamic acid(gamma-4'-hydroxyanilide)(5)-phenylalanine(7)- alpha-MSH (4-10)NH2, Ac-Nle(4)-Glu(gamma-4'-hydroxyanilide)(5)-Phe(7)- NGP-MSH |

Origin of Product |

United States |

Structural Elucidation and Design Principles of Ngp Msh

Primary Sequence Analysis of [Nle⁴, D-Phe⁷]-α-MSH as an Alpha-Melanocyte-Stimulating Hormone Fragment Derivative

Alpha-MSH is a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ wikipedia.org. It is derived from the precursor protein proopiomelanocortin (POMC) wikipedia.orgbritannica.com. The analog [Nle⁴, D-Phe⁷]-α-MSH, also known as NDP-MSH, retains the core tridecapeptide structure but incorporates specific amino acid substitutions. nih.gov

The primary sequence of [Nle⁴, D-Phe⁷]-α-MSH is Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂. This sequence demonstrates its direct lineage from the parent α-MSH peptide, with modifications at the 4th and 7th positions.

| Position | α-MSH | [Nle⁴, D-Phe⁷]-α-MSH |

| 1 | Ser | Ser |

| 2 | Tyr | Tyr |

| 3 | Ser | Ser |

| 4 | Met | Nle |

| 5 | Glu | Glu |

| 6 | His | His |

| 7 | Phe | D-Phe |

| 8 | Arg | Arg |

| 9 | Trp | Trp |

| 10 | Gly | Gly |

| 11 | Lys | Lys |

| 12 | Pro | Pro |

| 13 | Val | Val |

Rationale for Specific Amino Acid Substitutions and Modifications in [Nle⁴, D-Phe⁷]-α-MSH

The modifications in [Nle⁴, D-Phe⁷]-α-MSH are not arbitrary; they are the result of structure-activity relationship studies aimed at overcoming the limitations of the native α-MSH peptide, such as its short biological half-life.

The N-terminus of both native α-MSH and its analog, [Nle⁴, D-Phe⁷]-α-MSH, is acetylated. This N-terminal acylation is a common post-translational modification that plays a crucial role in the biological activity of many peptides. Research on α-MSH fragments has shown that N-terminal acylation can enhance the melanin-dispersing activity of these peptides by two to ten times compared to their non-acetylated counterparts nih.gov. This modification is thought to protect the peptide from degradation by aminopeptidases and may also influence its conformational properties, leading to a more favorable interaction with its receptor wikipedia.orgresearchgate.net.

The incorporation of non-standard amino acids is a key strategy in peptide drug design to enhance stability and potency technologynetworks.comgenscript.commedlineplus.gov. In [Nle⁴, D-Phe⁷]-α-MSH, two such substitutions are pivotal:

Norleucine (Nle) at position 4: The native α-MSH contains a methionine (Met) residue at this position. Methionine is susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that is structurally similar to methionine but lacks the oxidizable sulfur atom. The substitution of Met with Nle results in an analog with increased resistance to oxidative degradation, thereby prolonging its biological activity acs.org.

D-Phenylalanine (D-Phe) at position 7: The native peptide contains L-phenylalanine at this position. The introduction of the D-enantiomer of phenylalanine significantly enhances the peptide's potency and resistance to enzymatic degradation acs.org. Proteolytic enzymes typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at a key position can hinder this enzymatic cleavage, leading to a longer plasma half-life. This substitution has been shown to dramatically increase the biological activity of the α-MSH analog acs.org.

There is no modified glutamic acid in the standard structure of [Nle⁴, D-Phe⁷]-α-MSH.

Similar to the native α-MSH, [Nle⁴, D-Phe⁷]-α-MSH possesses an amidated C-terminus. C-terminal amidation is a common post-translational modification in bioactive peptides wikipedia.orgnih.gov. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be crucial for receptor binding and biological activity. Amidation also increases the peptide's resistance to carboxypeptidases, further contributing to its enhanced stability and prolonged duration of action qyaobio.com.

Conformational Landscape and Dynamic Properties of [Nle⁴, D-Phe⁷]-α-MSH

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and dynamic properties in solution. The specific amino acid sequence and modifications of [Nle⁴, D-Phe⁷]-α-MSH influence its conformational landscape.

The study of the conformational landscape of peptides like [Nle⁴, D-Phe⁷]-α-MSH involves a combination of theoretical and experimental techniques.

The collective findings from these approaches suggest that the structural modifications in [Nle⁴, D-Phe⁷]-α-MSH lead to a more stable and potent conformation for receptor interaction compared to the native α-MSH.

Solution-State Conformation and Flexibility of NDP-MSH

The biological activity of peptides is intrinsically linked to their three-dimensional structure and conformational flexibility in a solution environment. For NDP-MSH, understanding its solution-state conformation is crucial for elucidating the structural basis of its high potency and receptor interaction. Various biophysical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, have been employed to investigate its structure and dynamics in solution.

Early studies on α-MSH and its analogs revealed that the central tetrapeptide sequence, His-Phe-Arg-Trp, is essential for its biological activity. nih.gov Subsequent research focused on how modifications, such as those in NDP-MSH, influence the conformation of this critical region.

NMR studies on NDP-MSH and related analogs have indicated the presence of a turn-like conformation in the central part of the peptide. nih.gov Specifically, two different turn conformations have been proposed for NDP-MSH in solution. One proposed structure involves a turn centered around the His₆-D-Phe₇ pair. nih.gov An alternative conformation suggests a type II' β-turn involving the D-Phe₇-Arg₈ residues. nih.gov The latter conformation was found to be a better fit with biochemical data when modeled with the melanocortin-4 receptor (MC4R). nih.gov

Molecular dynamics simulations have further explored the conformational landscape of NDP-MSH and its fragments. These computational studies provide insights into the flexibility and accessible conformations of the peptide in a simulated aqueous environment. For instance, simulations of bivalent ligands incorporating the MSH(7) fragment (a truncated version of NDP-MSH) have shown populations of both open and more compact, closed conformations. nih.gov This suggests an inherent flexibility in the peptide backbone and side chains, which may be important for its ability to adapt and bind to its receptor.

The flexibility of melanocortin analogues is considered a significant factor in their binding affinity. nih.gov A certain degree of conformational freedom can allow the peptide to adopt the optimal orientation for receptor binding, while excessive rigidity might hinder this process. The modifications in NDP-MSH appear to strike a balance, promoting a bioactive conformation while retaining sufficient flexibility for effective receptor interaction.

The table below summarizes the key research findings on the solution-state conformation and flexibility of NDP-MSH.

| Aspect of Conformation/Flexibility | Key Research Findings | Primary Method of Investigation |

|---|---|---|

| Predominant Secondary Structure | Evidence suggests a turn-like conformation in the central bioactive region (His-D-Phe-Arg-Trp). | NMR Spectroscopy |

| Proposed Turn Locations | Two primary models exist: a turn at His₆-D-Phe₇ or a type II' β-turn at D-Phe₇-Arg₈. | NMR Spectroscopy and Molecular Modeling |

| Overall Flexibility | The peptide exhibits conformational flexibility, with molecular dynamics simulations showing populations of both extended (open) and compact (closed) structures. | Molecular Dynamics (MD) Simulations |

| Role of Flexibility in Binding | Conformational flexibility is believed to play a crucial role in the peptide's ability to adapt and bind effectively to melanocortin receptors. | NMR and Structure-Activity Relationship Studies |

Molecular Interactions of Ngp Msh with Biological Targets

Binding Specificity and Affinity of Ngp-msh for Melanocortin Receptors

Specific data on the binding specificity and affinity of this compound for the individual melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R) were not identified in the conducted searches. Studies on melanocortin receptor ligands typically involve determining binding affinities through methods such as radioligand displacement assays, yielding values like Ki or IC50. These values quantify the strength of the interaction between the ligand and the receptor. While general information on the affinities of other MSH-related peptides for these receptors exists, specific quantitative binding data for this compound were not available.

Detailed interaction profiles of this compound with each of the MC1R, MC3R, MC4R, and MC5R subtypes, outlining differential binding or activation patterns, were not found. The melanocortin receptors exhibit varying affinities for endogenous ligands like alpha-MSH, beta-MSH, gamma-MSH, and ACTH. For instance, alpha-MSH generally shows high affinity for MC1R, MC4R, and MC5R, while gamma-MSH has higher affinity for MC3R. Without specific experimental data on this compound, its precise interaction profile across these subtypes remains uncharacterized in the available literature.

Information regarding specific ligand-receptor docking studies performed with this compound and melanocortin receptors was not identified. Ligand-receptor docking is a computational technique used to predict the preferred binding orientation of a ligand within the binding site of a receptor, providing insights into potential interactions and binding modes. While docking studies have been applied to other ligand-receptor systems, including GPCRs, specific studies involving this compound and melanocortin receptors were not found in the search results.

Agonist, Antagonist, and Inverse Agonist Properties of this compound

The specific agonist, antagonist, or inverse agonist properties of this compound at melanocortin receptor subtypes could not be determined from the available literature. Ligands can interact with receptors in different ways: agonists activate the receptor, antagonists block agonist binding or activity without activating the receptor themselves, and inverse agonists reduce the basal activity of a constitutively active receptor. Efficacy studies, often involving functional assays measuring downstream signaling responses, are necessary to characterize these properties.

Specific data on the efficacy of this compound at MC1R, MC3R, MC4R, and MC5R, such as EC50 or IC50 values from functional assays, were not found. Efficacy determination is crucial for understanding the functional outcome of ligand binding to a receptor. Different melanocortin peptides exhibit varying efficacies at different receptor subtypes. Without specific experimental data for this compound, its efficacy profile at these receptors remains unknown based on the conducted searches.

Structure-Activity Relationship (SAR) Studies of this compound and its Sub-Fragments

Specific structure-activity relationship (SAR) studies focused on this compound and its sub-fragments were not identified in the search results. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity, including receptor binding and functional efficacy. While SAR has been extensively studied for other melanocortin peptides and their analogues to develop ligands with improved potency, selectivity, or pharmacokinetic properties, specific SAR information for this compound was not available.

Identification of Key Pharmacophoric Elements within NDP-MSH

Pharmacophoric elements are the essential molecular features of a compound that are necessary for its recognition by a biological target and to trigger or block a biological response wikidata.org. In the context of melanocortin peptides, research has focused on identifying the minimal sequence required for agonist activity at different MCR subtypes.

Studies involving synthesized peptide fragments of NDP-MSH have been instrumental in delineating these critical regions. By systematically deleting amino acids from the N- and C-termini of NDP-MSH, researchers aimed to determine the "minimally active" sequence wikipedia.org. This approach revealed that a core sequence within the MSH peptide family constitutes the primary pharmacophore for MCR activation newdrugapprovals.org.

Specifically, the conserved tetrapeptide sequence His-Phe-Arg-Trp (HFRW) has been identified as a crucial pharmacophoric element for endogenous melanocortin agonists, including α-, β-, and γ-MSH, and ACTH newdrugapprovals.org. This sequence represents the minimally active unit capable of eliciting agonist activity in classic bioassays newdrugapprovals.org. Further investigations with NDP-MSH fragments have refined this understanding, indicating variations in the minimal sequence requirements for different receptor subtypes. For instance, the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, derived from NDP-MSH, demonstrated 10 nM agonist activity at the brain MC4R wikipedia.org. The tripeptide Ac-D-Phe-Arg-Trp-NH2 also exhibited micromolar agonist activities at MC1R, MC4R, and MC5R, although with only slight stimulatory activity at MC3R wikipedia.org. This highlights that while a core motif is essential, the specific sequence length and amino acid modifications can influence receptor subtype selectivity and potency.

Research on α-MSH structure-function relationships has also identified residues in positions 5-6, 7-9, and 10 as crucial determinants for potent antagonist activity in certain analogs sigmapeptides.com. This suggests that these regions, while involved in agonist binding, can also be manipulated to yield inhibitory compounds, further emphasizing their importance in receptor interaction.

Contribution of Individual Amino Acids to NDP-MSH Receptor Recognition

The interaction of NDP-MSH with melanocortin receptors is a complex process mediated by specific amino acid residues within both the peptide ligand and the receptor protein. Detailed research, particularly focusing on the MC4R, has shed light on the critical contributions of individual amino acids to binding affinity and signaling.

Studies investigating the human MC4R (hMC4R) have identified several conserved amino acid residues within the receptor that are crucial for NDP-MSH binding and signaling nih.gov. These include Glu100 in transmembrane helix 2 (TM2), Asp122 and Asp126 in TM3, and Trp258, Phe261, and His264 in TM6 nih.gov. These residues are hypothesized to form distinct binding pockets that accommodate specific parts of the NDP-MSH peptide. An ionic pocket is proposed to be formed predominantly by Glu100, Asp122, and Asp126, suggesting the importance of electrostatic interactions in ligand binding nih.gov. A second, hydrophobic pocket is thought to be formed by the aromatic residues Trp258, Phe261, and His264 in TM6, indicating the involvement of hydrophobic forces in the interaction nih.gov.

On the ligand side, the amino acid sequence of NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) contains several residues known to be important for activity and receptor recognition based on studies of α-MSH and its analogs wikipedia.org. The core His-D-Phe-Arg-Trp sequence is particularly significant, as demonstrated by the activity of the tetra- and tripeptide fragments wikipedia.org. The substitution of L-Phe7 in α-MSH with D-Phe7 in NDP-MSH is a key modification that enhances its stability and potency wikipedia.org.

Synthetic Methodologies and Analytical Characterization of Ngp Msh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ngp-msh Production

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is the predominant method for synthesizing peptides, including analogues of hormones like MSH nih.gov. This technique involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin zhanggroup.org. The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added sequentially to the growing peptide chain nih.gov. SPPS simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration and washing steps while the peptide remains anchored to the solid phase nih.govzhanggroup.org.

The general SPPS cycle involves several key steps: deprotection of the N-alpha protecting group of the resin-bound amino acid, washing, coupling of the next protected amino acid, and further washing steps zhanggroup.org. This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, usually with simultaneous removal of side-chain protecting groups nih.gov.

Optimization of Coupling and Deprotection Protocols for this compound

Efficient coupling and complete deprotection are critical for successful peptide synthesis, especially for challenging sequences or longer peptides nih.gov. Optimization of these protocols for this compound would involve selecting appropriate coupling reagents and reaction conditions to ensure high yields and minimize side reactions. Common coupling reagents include carbodiimides (e.g., DIC) in combination with additives like HOAt wikipedia.org. The solvent choice is also important, with N,N-dimethylformamide (DMF) being widely used, although environmentally friendlier alternatives like N-butylpyrrolidinone (NBP) are being explored to reduce side reactions such as racemization and aspartimide formation nih.gov.

Deprotection protocols depend on the chosen temporary N-alpha protecting group, with Fmoc (9-fluorenylmethyloxycarbonyl) being a popular choice due to its lability to mild bases like piperidine (B6355638) nih.govwikipedia.orgidrblab.net. The concentration and reaction time of the deprotection reagent need to be optimized to ensure complete removal of the protecting group without damaging the peptide chain or permanent side-chain protection idrblab.net. Careful washing after both coupling and deprotection steps is essential to remove residual reagents and by-products that could interfere with subsequent steps nih.govzhanggroup.org.

Incorporation of Non-Canonical Amino Acids and Modifications in this compound Synthesis

The synthesis of peptide analogues, such as those related to MSH, often involves the incorporation of non-canonical amino acids or specific modifications to enhance their properties. If this compound contains such features (e.g., D-amino acids, N-terminal acetylation, C-terminal amidation, or modified side chains), the SPPS strategy must be adapted.

Incorporating non-canonical amino acids typically requires their availability in a suitably protected form for SPPS. For instance, D-phenylalanine (D-Phe) is incorporated in the synthesis of NDP-MSH wikipedia.org. Modifications like N-terminal acetylation or C-terminal amidation are performed at specific stages of the synthesis. N-terminal acetylation is usually carried out after the final amino acid has been coupled and its N-alpha protecting group removed. C-terminal amidation is achieved by using a specific resin that yields a C-terminal amide upon cleavage idrblab.net. The presence of modified side chains necessitates orthogonal protection strategies, where the protecting groups can be removed selectively without affecting other parts of the peptide nih.gov.

Advanced Purification Techniques for this compound Peptides

Following cleavage from the resin and deprotection, the crude this compound peptide requires purification to remove truncated sequences, deleted peptides, and other impurities resulting from the synthesis process nih.gov. Advanced purification techniques are essential to obtain high-purity this compound for further characterization and study.

High-Performance Liquid Chromatography (HPLC), particularly preparative Reverse-Phase HPLC (RP-HPLC), is the gold standard for peptide purification nih.gov. This technique separates peptides based on their hydrophobicity using a stationary phase and a mobile phase gradient, typically involving water and an organic solvent (e.g., acetonitrile) with a small percentage of an ion-pairing agent (e.g., trifluoroacetic acid, TFA). Optimization of the column chemistry, solvent gradient, flow rate, and temperature is crucial to achieve high resolution and isolate the target peptide from closely related impurities. Multiple purification runs may be necessary to reach the desired purity level.

Other purification techniques that might be employed depending on the nature of this compound and the impurities include size exclusion chromatography, ion-exchange chromatography, and affinity chromatography, although RP-HPLC is generally the primary method for synthetic peptides.

Spectroscopic and Biophysical Methods for this compound Characterization

Mass Spectrometry for this compound Sequence Verification

Mass Spectrometry (MS) is an indispensable tool for verifying the molecular weight and amino acid sequence of peptides. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used techniques for peptide analysis. These methods provide a mass-to-charge ratio (m/z) for the peptide, allowing confirmation of its expected molecular weight.

For sequence verification, tandem Mass Spectrometry (MS/MS) is employed. In MS/MS, the peptide ions are fragmented in the gas phase, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the amino acid sequence, allowing for de novo sequencing or confirmation of the predicted sequence by comparing the experimental fragmentation pattern to theoretical patterns. High-resolution MS instruments can provide accurate mass measurements, which are crucial for confirming the elemental composition and identifying potential modifications or impurities.

Circular Dichroism Spectroscopy for this compound Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The CD spectrum in the far-UV region (180-250 nm) is particularly sensitive to the conformation of the peptide backbone and can provide information on the presence and relative amounts of different secondary structural elements, such as alpha-helices, beta-sheets, turns, and random coil.

Comparative Analysis of Ngp Msh with Other Melanocortin Analogues

Comparison of Receptor Selectivity and Potency with α-MSH and NDP-MSH Analogues

The native peptide α-melanocyte-stimulating hormone (α-MSH) is an agonist for four of the five melanocortin receptors (MCRs), exhibiting the highest affinity for the MC1 receptor. tocris.comwikipedia.org Its affinity for other receptors follows the order MC1R > MC3R > MC4R > MC5R. tocris.comwikipedia.org The synthetic analogue [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) was developed to overcome the limitations of α-MSH, such as its susceptibility to enzymatic degradation and oxidation of the Met⁴ residue. nih.gov NDP-MSH demonstrates significantly higher potency and prolonged activity compared to the native peptide. nih.gov

NDP-MSH exhibits nanomolar efficacies at all melanocortin receptor subtypes except for the MC2 receptor, which is specific for adrenocorticotropic hormone (ACTH). genscript.com The substitution of Met⁴ with norleucine (Nle) prevents oxidation, while the inversion of the stereochemistry at the Phe⁷ position to D-Phe⁷ enhances potency by 5- to 10-fold. nih.gov These modifications in NDP-MSH result in a more stable and potent ligand compared to α-MSH. nih.gov

While specific quantitative data for "Ngp-msh" is not available in the provided search results, a hypothetical this compound analogue would be designed to further refine receptor selectivity. For instance, modifications to the core pharmacophore His-Phe-Arg-Trp, which is crucial for the activity of α-MSH and related peptides at MC1R, MC3R, MC4R, and MC5R, could alter the binding profile. mdpi.comnih.gov The design of such novel analogues aims to achieve greater selectivity for a specific receptor subtype to minimize off-target effects.

| Compound | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |

|---|---|---|---|---|

| α-MSH | 0.12 - 0.230 | 31 - 31.5 | 660 - 900 | 5700 - 7160 |

| NDP-MSH | Sub-nanomolar | Nanomolar | Nanomolar | Nanomolar |

Analysis of Conformational Similarities and Differences among Melanocortin Peptides

Studies on α-MSH and NDP-MSH have revealed differences in their conformational flexibility. Time-resolved fluorescence studies have indicated structural differences between α-MSH and NDP-MSH in aqueous solution, with variations in the interconversion of tryptophan rotamers suggesting distinct conformational landscapes. cncb.ac.cn The D-Phe⁷ substitution in NDP-MSH is thought to induce a more favorable conformation for receptor interaction, contributing to its enhanced potency. nih.gov

The rational design of novel analogues like a hypothetical this compound would leverage these conformational insights. Strategies such as cyclization or the introduction of sterically constrained amino acids are employed to stabilize specific bioactive conformations. nih.gov For example, the development of cyclic analogues has led to ligands with improved receptor selectivity. nih.gov The conformational properties of a new analogue would be a key determinant of its interaction with the receptor binding pocket and subsequent biological activity.

Differential Effects on Cellular Signaling and Biological Responses

Upon binding to their cognate G protein-coupled receptors (GPCRs), melanocortin peptides primarily activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This second messenger then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. nih.gov

The potency of different melanocortin analogues is often correlated with their ability to stimulate cAMP production. For instance, the order of potency for stimulating cAMP formation by various melanotropins at the MC1R is NDP-α-MSH > α-MSH ≈ ACTH > β-MSH > γ-MSH. oup.com This directly correlates with their binding affinities for the receptor. oup.com

Beyond the canonical cAMP pathway, melanocortin receptor activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov The specific signaling pathways activated can depend on the ligand, the receptor subtype, and the cellular context. For example, NDP-MSH has been shown to induce phenotype changes in the heart that resemble ischemic preconditioning, a process that involves the phosphorylation of CREB, a downstream target of both the cAMP and other signaling pathways. nih.gov

A novel analogue like this compound could be designed to preferentially activate certain signaling pathways over others, a concept known as biased agonism. This could lead to more targeted therapeutic effects with fewer side effects. The differential activation of signaling pathways would be a critical aspect of its preclinical characterization. For example, NDP-MSH treatment has been shown to down-regulate the expression of the co-stimulatory molecule CD86 and the adhesion molecule CD54 on dendritic cells, impairing their allostimulatory function. nih.gov

Implications for the Rational Design of Next-Generation Melanocortin Ligands

The comparative analysis of existing melanocortin analogues provides a solid foundation for the rational design of new ligands with improved therapeutic potential. nih.gov The goal is to develop compounds with high potency, enhanced stability, and, crucially, receptor subtype selectivity to minimize unwanted side effects. nih.gov

Key strategies in the design of next-generation ligands include:

Modification of the Core Pharmacophore : Alterations to the His-Phe-Arg-Trp sequence can significantly impact receptor selectivity. nih.gov

Conformational Constraint : Techniques like cyclization can lock the peptide into a bioactive conformation, increasing both potency and selectivity. nih.gov

Alanine Scanning Mutagenesis : Systematically replacing each amino acid with alanine helps to identify the contribution of individual residues to receptor binding and activation, as demonstrated in comparative studies of α-MSH and NDP-MSH. nih.gov

Structure-Based Drug Design : As the three-dimensional structures of melanocortin receptors become available, computational modeling and docking studies can guide the design of ligands that fit precisely into the receptor's binding pocket. nih.govresearchgate.net

The development of a hypothetical this compound would be guided by these principles. By systematically modifying the structure of known melanocortin peptides and evaluating the resulting changes in receptor binding, potency, and cellular signaling, researchers can work towards creating novel ligands with tailored pharmacological profiles for specific therapeutic applications.

Future Research Directions and Academic Challenges for Ngp Msh

Exploration of Novel or Undiscovered Ngp-msh Targets beyond Melanocortin Receptors

A significant area for future investigation involves determining if this compound interacts with biological targets other than the well-characterized melanocortin receptors (MC1R-MC5R). Research into peptide hormones often reveals pleiotropic effects mediated by interactions with a wider array of receptors or other cellular components not initially associated with their primary function. For a compound like this compound, identifying novel binding partners or downstream signaling pathways beyond the canonical melanocortin system could uncover previously unknown physiological roles or therapeutic potentials. This exploration presents academic challenges in developing unbiased screening methodologies capable of identifying low-affinity or transient interactions, as well as deciphering the functional consequences of binding to these potentially undiscovered targets. The complexity of cellular signaling networks necessitates sophisticated approaches to deconvolve specific this compound-mediated effects from other cellular processes.

Investigation of this compound Interactions with Receptor Heteromers

Melanocortin receptors, like many G protein-coupled receptors (GPCRs), are known to form homo- and heteromers, which can exhibit distinct pharmacological properties and signaling profiles compared to individual receptors. mdpi.com Future research should focus on the potential of this compound to interact with such receptor heteromers involving melanocortin receptors or other GPCRs. Understanding how this compound binding to a receptor protomer within a heteromer influences the conformation, signaling, and trafficking of the complex is a considerable academic challenge. This requires advanced techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) to detect heteromer formation and dynamic mass redistribution assays to study the functional consequences of ligand binding to these complexes. The identification of this compound-specific effects on particular receptor heteromers could open new avenues for highly targeted therapeutic interventions.

Development of Advanced Computational Models for Predicting this compound Interactions

The complexity of peptide-receptor interactions necessitates the development of advanced computational models. iiitd.edu.innih.govplos.org For this compound, a key academic challenge lies in creating models capable of accurately predicting its binding affinity, efficacy, and potential off-target interactions based on its chemical structure. This involves leveraging techniques such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms trained on existing peptide-receptor interaction data. iiitd.edu.in Future research should focus on refining these models to account for receptor flexibility, membrane environment effects, and the influence of post-translational modifications or co-factors that might affect this compound binding. Accurate computational models could significantly accelerate the prediction and design of this compound derivatives with improved properties.

Methodological Advancements for High-Throughput Screening of this compound Derivatives

The exploration of this compound and its potential derivatives requires efficient high-throughput screening (HTS) methodologies. genedata.commedinadiscovery.comnih.govbmglabtech.com Academic challenges in this area include developing miniaturized assay formats that are cost-effective and conserve valuable compound, establishing robust and sensitive detection methods suitable for peptide or peptidomimetic compounds, and implementing sophisticated data analysis pipelines to handle the large datasets generated by HTS. genedata.commedinadiscovery.combmglabtech.com Advancements in areas such as high-throughput mass spectrometry and chip-based screening could be particularly relevant for characterizing this compound interactions and identifying promising derivatives for further study. genedata.comnih.gov Future research should aim to integrate diverse screening platforms to enable multiparametric analysis of this compound activity early in the discovery process.

Role of this compound in Basic Science Models for Understanding Peptide Hormones and Receptors

Beyond its potential pharmacological applications, this compound could serve as a valuable tool in basic science research aimed at understanding the fundamental principles of peptide hormone action and receptor biology. Academic challenges involve utilizing this compound in various model systems (e.g., cell lines, primary cultures, animal models) to probe mechanisms of receptor activation, signal transduction pathways, and the physiological consequences of modulating melanocortin or other potentially interacting systems. insel.ch Research could focus on using this compound to study receptor trafficking, desensitization, and the interplay between different signaling cascades. By providing a specific molecular probe, this compound could help elucidate complex biological processes regulated by peptide hormones, contributing to our fundamental understanding of endocrine and neuroendocrine systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.